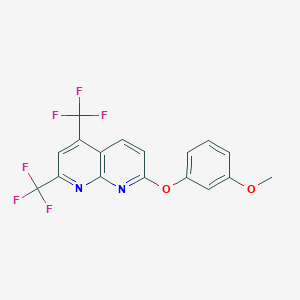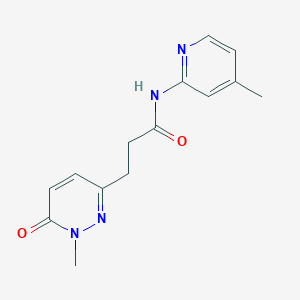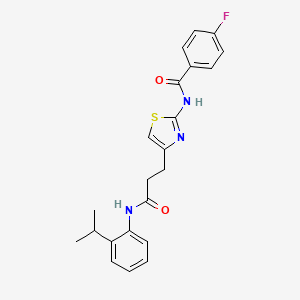![molecular formula C11H23ClN2O B2357058 Clorhidrato de 4-[2-(Piperidin-4-il)etil]morfolina CAS No. 1221724-34-0](/img/structure/B2357058.png)
Clorhidrato de 4-[2-(Piperidin-4-il)etil]morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride is an organic compound that has garnered significant interest in the scientific community due to its diverse physical, chemical, and biological properties. This compound is known for its unique structure, which combines a piperidine ring and a morpholine ring, making it a valuable molecule in various fields of research and industry.
Aplicaciones Científicas De Investigación
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit weak cox-1 inhibitory activity .
Biochemical Pathways
It’s known that piperidine derivatives can influence the cyclooxygenase (cox) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Result of Action
It’s known that piperidine derivatives can exhibit anti-inflammatory properties .
Métodos De Preparación
The synthesis of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride involves several steps. One common method includes the reaction of 4-(2-chloroethyl)morpholine hydrochloride with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Análisis De Reacciones Químicas
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Comparación Con Compuestos Similares
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride can be compared with other similar compounds, such as:
4-(2-Chloroethyl)morpholine hydrochloride: This compound is a precursor in the synthesis of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride.
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties and applications.
Morpholine derivatives: These compounds contain the morpholine ring and are used in various chemical and biological applications.
The uniqueness of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride lies in its combined piperidine and morpholine structure, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-(2-piperidin-4-ylethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;/h11-12H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCQTTGIMYYQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCOCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)
![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)




![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)




![3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2356996.png)
